![molecular formula C14H8ClF3O2 B6286126 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 926234-95-9](/img/structure/B6286126.png)
2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid (2C5TFPBA) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.
Scientific Research Applications
2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent and as a potential inhibitor of the enzyme cytochrome P450. It has also been studied for its potential to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain microorganisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is thought to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells and microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is thought to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells and microorganisms.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments offers several advantages. It is relatively easy to synthesize, and it is available in a relatively pure form (95% purity). Additionally, it has been studied for its potential to inhibit the growth of certain cancer cells and microorganisms, making it a useful tool for studying the biochemical and physiological effects of these compounds.
However, there are also some limitations to using 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments. The mechanism of action of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood, making it difficult to predict how it will act in different contexts. Additionally, it is not yet known whether it is safe for human consumption, so it should not be used in experiments involving human subjects.
Future Directions
The use of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95%, particularly in relation to its potential to inhibit the growth of certain cancer cells and microorganisms. Additionally, further research could be done to investigate the potential safety of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% for human consumption. Finally, further research could be done to investigate the potential uses of 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% in other scientific fields, such as drug design and development.
Synthesis Methods
2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 2-chlorobenzoic acid with 3-trifluoromethylphenylmagnesium bromide, followed by hydrolysis of the resulting product. Another method, which produces a higher yield, involves the reaction of 2-chlorobenzoic acid with 3-trifluoromethylphenylmagnesium bromide in the presence of anhydrous aluminum chloride. Both methods produce 2-Chloro-5-(3-trifluoromethylphenyl)benzoic acid, 95% with a purity of 95%.
properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKZBHHRPEDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588062 |
Source
|
Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926234-95-9 |
Source
|
Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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